N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo-pyridazine derivative with a substituted acetamide moiety. Its structure features a pyridazinone core fused with a pyrazole ring, substituted at the 1-position with an o-tolyl group (methyl-substituted phenyl) and at the 6-position with a 2-(2,4-dimethoxyphenyl)acetamide chain. This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors and anti-inflammatory agents targeting pyrazolo-pyridine/pyridazine scaffolds .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-7-5-6-8-19(14)28-22-17(12-24-28)15(2)26-27(23(22)30)13-21(29)25-18-10-9-16(31-3)11-20(18)32-4/h5-12H,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPMAXZKTHNCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that belongs to the pyrazole class of heterocycles. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, emphasizing its therapeutic potential and underlying mechanisms.
Chemical Structure and Properties
The structure of this compound can be described by the following features:
- Dimethoxyphenyl group : Enhances lipophilicity and biological activity.
- Pyrazolo[3,4-d]pyridazine core : Known for various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported were as low as 0.39 μM for HCT116 cells, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity:
- COX-II inhibition : Similar compounds in the pyrazole class have demonstrated selectivity for COX-II enzymes, which are involved in inflammation pathways. Some derivatives showed IC50 values as low as 0.011 μM against COX-II .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cell Line :
- Study on HCT116 Cell Line :
Data Table
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 1.88 ± 0.11 | Apoptosis via caspase activation |
| This compound | HCT116 | 0.39 ± 0.06 | G1 phase arrest |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of related pyrazolo compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of vital enzymatic pathways, making these compounds valuable in developing new antibiotics .
Anti-inflammatory Properties
In silico studies have suggested that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. Molecular docking studies have demonstrated favorable interactions between the compound and the enzyme's active site, indicating potential for further optimization and development as an anti-inflammatory agent .
Cancer Research
This compound has also been evaluated for its anticancer activity. Studies on structurally related compounds suggest that modifications in the pyrazolo and pyridazin moieties can enhance cytotoxic effects against various cancer cell lines. The underlying mechanisms may involve induction of apoptosis or cell cycle arrest .
Neuropharmacology
Recent investigations into similar compounds have indicated potential neuroprotective effects. These effects could be attributed to the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. Such properties make these compounds candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various pyrazolo derivatives, one compound exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing novel antibacterial agents based on this chemical framework .
Case Study 2: Anti-inflammatory Activity
Molecular docking studies on a closely related compound revealed binding affinities comparable to known 5-LOX inhibitors. In vitro assays confirmed a dose-dependent reduction in inflammatory markers in treated cell lines, suggesting that derivatives may serve as effective anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo-fused heterocyclic acetamides. Below is a comparative analysis with analogs from the provided evidence:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazinone core distinguishes it from analogs like 4c and 4h, which feature a pyrazolo[3,4-b]pyridinone core.
Substituent Effects: Acetamide Substituents: The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxy or 4-nitro groups in analogs. Methoxy groups are electron-donating, which may enhance solubility, whereas nitro groups (electron-withdrawing) could improve metabolic stability but reduce bioavailability .
Synthetic Pathways: The target compound’s synthesis likely involves alkylation of a pyridazinone precursor with a substituted acetamide, similar to methods used for 4c and 4h (e.g., K₂CO₃/DMF-mediated coupling) .
Spectroscopic Consistency :
- IR spectra of analogs show characteristic peaks for acetamide C=O (~1668–1682 cm⁻¹) and NH (~3329–3333 cm⁻¹), which would be expected in the target compound. Melting points for analogs correlate with substituent polarity (e.g., nitro groups increase mp) .
Research Implications and Limitations
- Knowledge Gaps: The absence of spectral or biological data for the target compound limits conclusive comparisons. Further studies must address synthesis optimization, crystallography, and in vitro assays.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyridazinone core. Key steps include:
Core Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic conditions to generate the pyrazolo-pyridazinone scaffold .
Substituent Introduction : Alkylation or acylation reactions to attach the o-tolyl group at position 1 and the 4-methyl-7-oxo moiety.
Acetamide Coupling : Reaction of the intermediate with 2,4-dimethoxyphenylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, HCl, reflux | 65–70 |
| 2 | o-Tolyl chloride, K₂CO₃, DMF, 80°C | 50–55 |
| 3 | EDCI, HOBt, DMF, RT, 24h | 40–45 |
Q. Which spectroscopic techniques are critical for confirming its structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₇N₅O₄: 510.2034; observed: 510.2036) .
- IR Spectroscopy : Detects carbonyl stretches (e.g., pyridazinone C=O at ~1700 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for dissolution during synthesis (≥10 mg/mL).
- Stability : Store at –20°C in dark vials to prevent hydrolysis of the acetamide group. Avoid aqueous buffers at pH >8 due to susceptibility to base-catalyzed degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound during multi-step synthesis?
- Catalytic Optimization : Use Pd-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura for o-tolyl attachment) to improve regioselectivity .
- Purification : Employ gradient flash chromatography (hexane:EtOAc 7:3 → 1:1) to isolate intermediates.
- Reaction Monitoring : Utilize LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .
Q. How to resolve discrepancies in spectral data during structural elucidation?
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the 2,4-dimethoxyphenyl or o-tolyl groups to assess impact on bioactivity (e.g., replace methoxy with halogens) .
- In Silico Modeling : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding affinities .
- Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀) and compare with parent compound to identify critical substituents .
Q. How can researchers address low reproducibility in catalytic steps?
- Parameter Control : Strictly regulate reaction temperature (±2°C) and moisture levels (use molecular sieves).
- Catalyst Purity : Pre-purify Pd(PPh₃)₄ via recrystallization to remove Pd black contaminants .
- Data Logging : Document detailed reaction parameters (e.g., stirring speed, degassing time) to identify variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
